molecular formula C21H22ClFN4O3 B4552607 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea

Cat. No.: B4552607
M. Wt: 432.9 g/mol
InChI Key: IESJWMYGGDNWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1364464 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research into compounds closely related to "N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea" often involves detailed structural analysis. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, has been elucidated, showcasing the dihedral angles and hydrogen bonding that contribute to its three-dimensional architecture, which is crucial for understanding its insecticidal activity (Youngeun Jeon et al., 2014). Such structural analyses provide insights into the physical and chemical properties of these compounds, including their stability, solubility, and interactions with biological targets.

Synthetic Methodologies

The synthesis of compounds with similar structures involves complex chemical reactions, highlighting the importance of efficient synthetic routes. Studies have focused on developing concise synthetic methodologies for compounds with potential biological activities. For instance, a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones were synthesized and tested for Neuropeptide S antagonist activity, demonstrating the critical role of the urea functionality for potent activity (Yanan Zhang et al., 2008). These synthetic pathways are vital for producing compounds in sufficient quantities for further testing and application.

Agricultural and Insecticidal Applications

Benzoylphenylurea compounds, including flufenoxuron and chlorfluazuron, have been extensively studied for their insecticidal properties. These studies provide valuable information on how structural modifications can influence the efficacy and selectivity of these agents against various insect pests (Seonghwa Cho et al., 2015). Understanding the action mechanism of these compounds, such as interference with cuticle deposition, is essential for developing new, environmentally friendly pesticides (R. Mulder & M. J. Gijswijt, 1973).

Photophysical and Chemosensory Properties

Some research has focused on the photophysical properties of related compounds and their applications as chemosensors. For example, a study on a novel pyrazoline heterocyclic D-π-A chromophore demonstrated its potential as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting the versatility of these compounds in sensing and diagnostic applications (Salman A. Khan, 2020).

Environmental and Catalytic Studies

The impact of urea and its derivatives on environmental pollutants, such as chlorinated aromatics formation in combustion flue gases, has been studied to understand how these compounds can be used to reduce pollution. The addition of urea has been shown to affect the formation and emission of toxic compounds, offering potential pathways for mitigating environmental pollution (Meihui Ren et al., 2021).

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c1-12-20(13(2)27(26-12)11-15-16(22)6-5-7-17(15)23)25-21(28)24-14-8-9-18(29-3)19(10-14)30-4/h5-10H,11H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESJWMYGGDNWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.